3-Bromo-4-(bromomethyl)thiophene (CAS 40032-80-2) is a di-brominated heterocyclic building block (MW 255.96 g/mol) procured for the synthesis of complex thiophene-based architectures [1]. It features two distinct reactive sites: an electrophilic benzylic-type bromomethyl group at the C4 position and an aryl bromide at the C3 position. This structural configuration provides built-in orthogonal reactivity, allowing procurement teams to source a single precursor for sequential, protecting-group-free functionalization. It is typically supplied as a liquid and exhibits predictable solubility in common non-polar and moderately polar organic solvents, making it processable for mainstream laboratory and industrial synthetic workflows[1].
Substituting 3-Bromo-4-(bromomethyl)thiophene with close analogs like 3,4-dibromothiophene or 3-bromo-4-methylthiophene fundamentally disrupts synthetic efficiency and increases downstream processing costs [1]. 3,4-Dibromothiophene lacks the reactive sp3-hybridized carbon center, rendering it unreactive toward simple nucleophilic substitution and forcing reliance on more complex, catalyst-heavy cross-coupling at both positions [2]. Conversely, attempting to use the cheaper 3-bromo-4-methylthiophene requires an initial radical bromination step to install the leaving group. This extra step is notorious for generating over-brominated impurities and unreacted starting material, necessitating rigorous chromatographic purification that severely impacts overall yield and reproducibility in scaled-up material synthesis [1].
When synthesizing 3,4-disubstituted thiophene derivatives, starting directly with 3-Bromo-4-(bromomethyl)thiophene eliminates the need for the radical bromination of 3-bromo-4-methylthiophene. Radical bromination of the methyl analog typically yields a mixture of the desired mono-brominated product, unreacted starting material, and over-brominated side products, requiring extensive purification [1]. By procuring the pre-functionalized 3-Bromo-4-(bromomethyl)thiophene, chemists achieve a baseline for the active bromomethyl moiety that enables immediate nucleophilic substitution at the C4 position without prior activation or complex workups [2].
| Evidence Dimension | Synthetic steps and intermediate yield to functionalized C4 |
| Target Compound Data | 0 activation steps; direct SN2 reaction readiness |
| Comparator Or Baseline | 3-Bromo-4-methylthiophene (1 activation step; ~60-70% intermediate yield due to side products) |
| Quantified Difference | Eliminates 1 synthetic step and avoids ~30-40% yield loss from radical bromination inefficiencies |
| Conditions | Standard laboratory synthesis of 4-substituted-3-bromothiophenes |
Bypassing the radical bromination step significantly reduces purification bottlenecks, solvent waste, and overall labor costs during library generation or scale-up.
The distinct electronic environments of the two bromine atoms in 3-Bromo-4-(bromomethyl)thiophene allow for absolute chemoselectivity. Under mild basic conditions, nucleophiles react exclusively at the C4-bromomethyl group, leaving the C3-aryl bromide intact for subsequent transition-metal-catalyzed reactions[1]. In contrast, attempting sequential differentiation of 3,4-dibromothiophene requires controlled, temperature-sensitive mono-lithiation or mono-Grignard formation (often at -78 °C), which is difficult to scale and frequently results in mixtures of regioisomers and di-functionalized products [2].
| Evidence Dimension | Regiocontrol and temperature requirements during initial functionalization |
| Target Compound Data | 100% chemoselectivity for C4 substitution at room temperature |
| Comparator Or Baseline | 3,4-Dibromothiophene (requires cryogenic conditions (-78 °C) for mono-metalation, prone to isomeric mixtures) |
| Quantified Difference | Enables room-temperature, catalyst-free initial functionalization with absolute site-selectivity |
| Conditions | Sequential functionalization of the thiophene core |
The ability to perform the first functionalization step at room temperature without transition metals or cryogenic cooling drastically lowers energy and reagent costs.
The presence of the additional bromine atom in 3-Bromo-4-(bromomethyl)thiophene increases its molecular weight (255.96 g/mol) compared to its non-bromomethylated analog, 3-bromo-4-methylthiophene (177.06 g/mol) [1]. This mass increase, coupled with the polarizability of the benzylic bromine, alters the solubility profile and density of the monomer. This makes it soluble in dense, non-polar halogenated solvents used in polymer synthesis, facilitating higher concentration reaction mixtures during the preparation of conjugated polythiophenes compared to lighter analogs [2].
| Evidence Dimension | Molecular Weight and Halogen Content |
| Target Compound Data | MW: 255.96 g/mol (Di-brominated) |
| Comparator Or Baseline | 3-Bromo-4-methylthiophene (MW: 177.06 g/mol, Mono-brominated) |
| Quantified Difference | ~44% increase in molecular mass |
| Conditions | Standard ambient conditions and non-polar solvent environments |
The distinct solubility and density profile allows for higher molarity reactions in halogenated solvents, optimizing throughput in materials science applications.
Utilizing the distinct reactivity of the bromomethyl and aryl bromide groups to rapidly generate diverse 3,4-disubstituted thiophene analogs for structure-activity relationship (SAR) studies without protecting groups [1].
Serving as a monomer building block where the C4 position is modified with solubilizing alkyl chains via nucleophilic substitution, followed by polymerization at the C2/C5 positions or cross-coupling at the C3 position to tune the electronic bandgap of organic semiconductors [2].
Acting as a starting material for the construction of thienothiophenes or other fused bicyclic systems, where the bromomethyl group is first reacted with a nucleophile containing an alkyne or alkene, followed by an intramolecular coupling with the C3-bromide [3].
Corrosive;Irritant